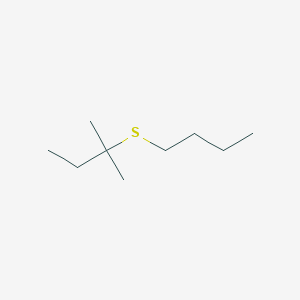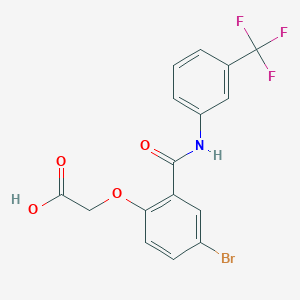
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a norbornyl group, an aminoethanol moiety, and a p-chlorobenzoate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride typically involves multiple steps. The initial step often includes the preparation of the norbornyl derivative, followed by the introduction of the aminoethanol group. The final step involves esterification with p-chlorobenzoic acid and conversion to the hydrochloride salt. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate esterification and amine formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol: Lacks the p-chlorobenzoate ester group.
p-Chlorobenzoic acid esters: Similar ester functionality but different core structures.
Norbornyl derivatives: Share the norbornyl group but differ in other functional groups.
Uniqueness
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-chlorobenzoate (ester) hydrochloride is unique due to its combination of a norbornyl group, aminoethanol moiety, and p-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
36398-93-3 |
|---|---|
Molekularformel |
C18H25Cl2NO2 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methylamino]ethyl 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C18H24ClNO2.ClH/c1-12-14-2-3-15(10-14)17(12)11-20-8-9-22-18(21)13-4-6-16(19)7-5-13;/h4-7,12,14-15,17,20H,2-3,8-11H2,1H3;1H |
InChI-Schlüssel |
LOHAAFXVEJPKFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)C1CNCCOC(=O)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)

![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
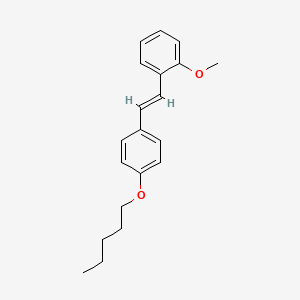
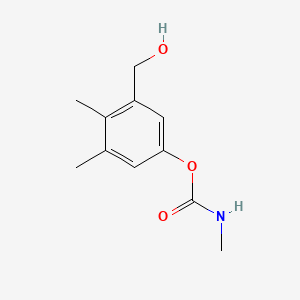
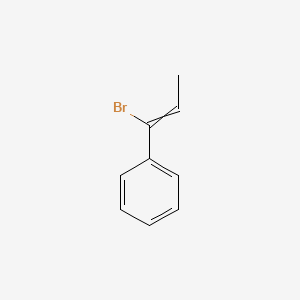
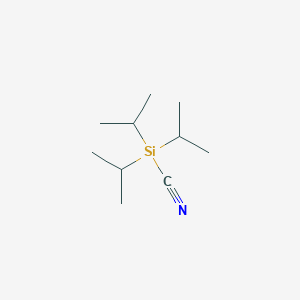
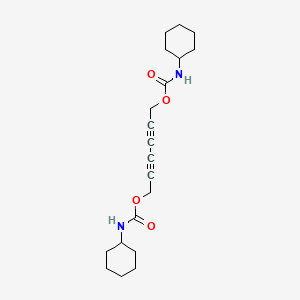
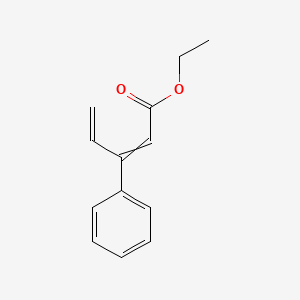
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

